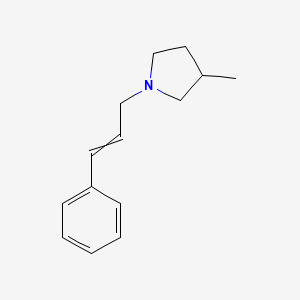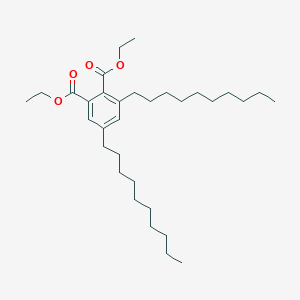![molecular formula C16H19N5O2S B12582516 Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582516.png)
Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound with the molecular formula C16H19N5O2S and a molecular weight of 345.4 g/mol. This compound is known for its unique structure, which includes a triazinoindole moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves multiple steps. One common synthetic route includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole or triazino moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways. The triazinoindole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can be compared with other similar compounds, such as:
- N-butyl-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
- tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols These compounds share similar structural features but may differ in their specific biological activities and chemical properties. The uniqueness of Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- lies in its specific substitution pattern and the resulting biological effects.
Eigenschaften
Molekularformel |
C16H19N5O2S |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-butyl-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H19N5O2S/c1-3-4-7-17-13(22)9-24-16-19-15-14(20-21-16)11-8-10(23-2)5-6-12(11)18-15/h5-6,8H,3-4,7,9H2,1-2H3,(H,17,22)(H,18,19,21) |
InChI-Schlüssel |
DHYNPRYISFEUMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)OC)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B12582438.png)
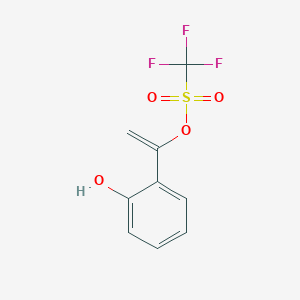
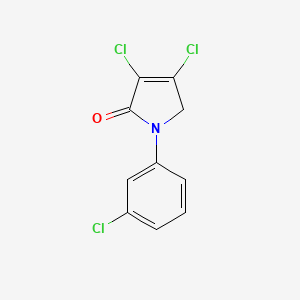
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12582450.png)
![5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide](/img/structure/B12582456.png)

![1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine](/img/structure/B12582471.png)
![Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-](/img/structure/B12582476.png)
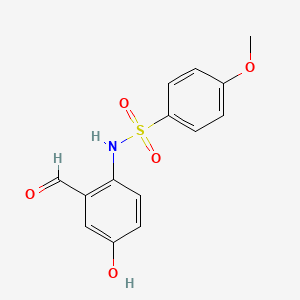
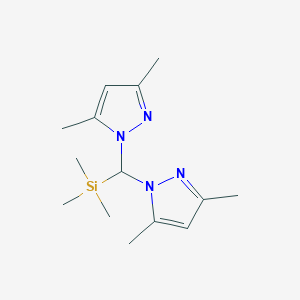
![3-[4-(Pyridin-3-yloxy)phenoxy]pyridine](/img/structure/B12582496.png)
![2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine](/img/structure/B12582501.png)
